molecular formula C18H21FN4O4 B2676806 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034477-58-0

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2676806
CAS No.: 2034477-58-0
M. Wt: 376.388
InChI Key: BWZKWLWHTJPYAU-UHFFFAOYSA-N
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Description

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that features a triazole ring, a fluorophenyl group, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Spirocyclic Structure Formation: The spirocyclic structure is formed by cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and specialized catalysts for the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield a ketone, while reduction of the triazole ring could lead to a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be explored for therapeutic applications.

Medicine

Medicinally, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. Its interactions with enzymes and receptors in the body could lead to the development of new drugs.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
  • (5s,8s)-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one

Uniqueness

The uniqueness of (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone lies in its combination of a triazole ring, a fluorophenyl group, and a spirocyclic structure. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c19-14-4-2-1-3-13(14)16(24)12-23-11-15(20-21-23)17(25)22-7-5-18(6-8-22)26-9-10-27-18/h1-4,11,16,24H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZKWLWHTJPYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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